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molecular formula C10H12N2O B8615188 5-Aminomethyl-3-phenyl-2-isoxazoline

5-Aminomethyl-3-phenyl-2-isoxazoline

Cat. No. B8615188
M. Wt: 176.21 g/mol
InChI Key: LUVOYHINQVUVDI-UHFFFAOYSA-N
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Patent
US04283403

Procedure details

A 5 g. portion of the product of Example 32 was slurried in 50 percent aqueous hydrochloric acid and refluxed overnight. The mixture was then cooled and neutralized with potassium hydroxide, and extracted with chloroform. The chloroform layer was concentrated to 10 ml., and eluted through a 12-meter column of polystyrene gel beads with chloroform as the eluting solvent. The desired product was the second fraction off the column. The yield was 2 g. of 5-aminomethyl-3-phenyl-2-isoxazoline, an oily liquid, NMR multiplets at 2.57-3.83, 4.43-4.97, 7.08-7.60 and 7.42-7.80 ppm., and a singlet at 1.38 ppm.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC([NH:5][CH2:6][CH:7]1[O:11][N:10]=[C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8]1)=O.[OH-].[K+]>Cl>[NH2:5][CH2:6][CH:7]1[O:11][N:10]=[C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8]1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)NCC1CC(=NO1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform layer was concentrated to 10 ml
WASH
Type
WASH
Details
, and eluted through a 12-meter column of polystyrene gel

Outcomes

Product
Name
Type
Smiles
NCC1CC(=NO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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